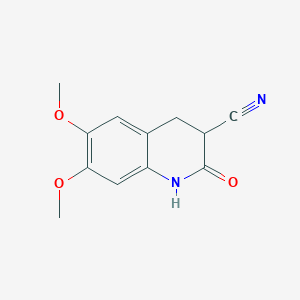

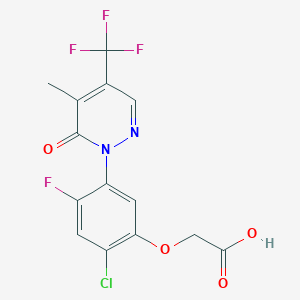

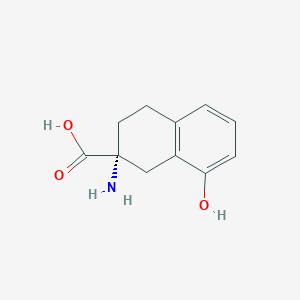

6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril

Overview

Description

6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril, also known as 7A61, is a 2-quinolinone derivative . It has shown interesting cardiotonic properties in vitro .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . The products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Scientific Research Applications

Cardiotonic Properties: 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril, a 2-quinolinone derivative, has demonstrated potent positive inotropic effects without altering heart rate in guinea pig atrial preparations. Its mode of action differs from known cardiotonic agents like milrinone and vesnarinone. However, it lacks efficacy in human ventricular muscle preparations, which limits its potential as a cardiotonic agent (Ferrini et al., 1996).

Synthesis Methods: The compound has been synthesized through various methods, including photochemical cyclization using N-bromohydrocinnamamide, and other methods involving different chemical reactions (Khoury, 1978).

Applications in Antibiotic Synthesis: It is convertible into complex ring systems for the synthesis of antibiotics like GE 2270 A. This process involves converting its cyano and dimethoxymethyl groups into thiazolyl groups, which are important for the total synthesis of certain antibiotics (Okumura et al., 1998).

Structural Studies: X-ray diffraction analysis and IR and electronic absorption spectroscopy have been used to determine the crystal and molecular structures of derivatives of 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril, providing insights into its chemical behavior and properties (Sokol et al., 2001).

Fluorescence Markers: Derivatives of 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril have been used as fluorescence markers for amino acids, peptides, and carbohydrates, demonstrating properties like high fluorescence quantum yields and photostability (Badgujar et al., 2006).

High-Performance Liquid Chromatography: Certain derivatives have been utilized as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, showcasing high sensitivity and specificity (Iwata et al., 1986).

Antihypertensive Activity: Some derivatives have shown potential as antihypertensive agents, demonstrating significant blood pressure-lowering activity in animal models (Evans et al., 1983).

Mechanism of Action

properties

IUPAC Name |

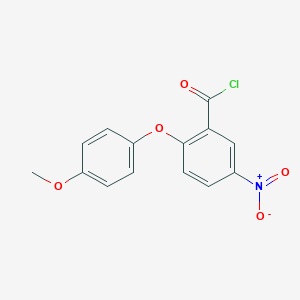

6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-4-7-3-8(6-13)12(15)14-9(7)5-11(10)17-2/h4-5,8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTCFDLDCWVJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C(=O)N2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938730 | |

| Record name | 2-Hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril | |

CAS RN |

175988-86-0 | |

| Record name | 7A61 Compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175988860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)